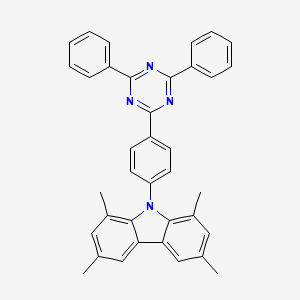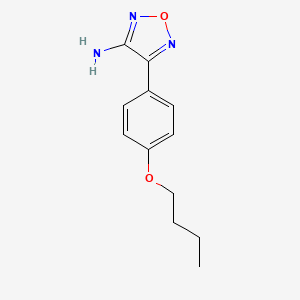
4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzohydrazide with a nitrile oxide, which is generated in situ from the corresponding nitro compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(4-Butoxyphenyl)-2-(3-iodophenyl)-6H-1,3-oxazin-6-one
- 4-n-Butoxyphenyl isocyanate
- 4-(4-Butoxyphenyl)-3,2’:6’,3’'-terpyridine
Uniqueness
4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-12(13)15-17-14-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
InChIキー |
LONWKQHSXJCVGU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14114682.png)
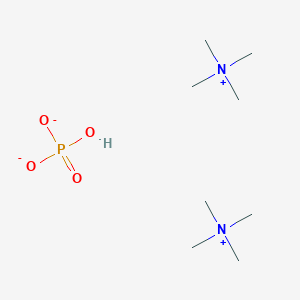
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
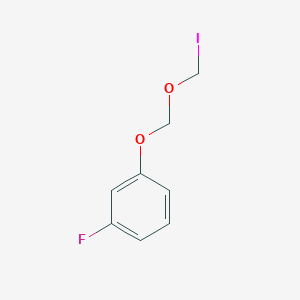
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
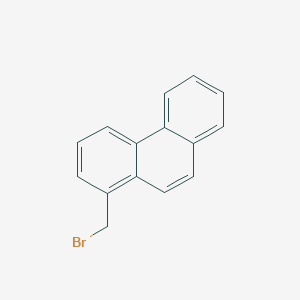
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)

